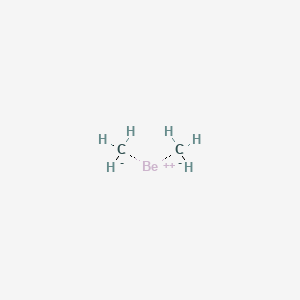

Dimethylberyllium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

beryllium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGFPOASROGREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[CH3-].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Be | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

39.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-63-8 | |

| Record name | Dimethylberyllium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLBERYLLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Dimethylberyllium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of dimethylberyllium, a cornerstone organometallic compound that exemplifies electron-deficient bonding. This document delves into its distinct monomeric and polymeric forms, supported by quantitative data, detailed experimental protocols for its synthesis and structural elucidation, and visualizations of its molecular architecture.

Core Concepts: Structure and Bonding

This compound, (CH₃)₂Be, is a white solid that sublimes at 200°C and is highly reactive with air and moisture.[1] Its structure and bonding are phase-dependent, exhibiting a simple monomeric form in the gas phase and a more complex polymeric structure in the solid state. This dual nature is a direct consequence of the electron-deficient character of the beryllium atom.

Gas Phase: The Monomeric Structure

In the gaseous state, this compound exists as a linear monomer.[1] The beryllium atom is sp-hybridized, forming two sigma bonds with the carbon atoms of the methyl groups. The C-Be-C bond angle is 180°. This simple structure, however, leaves the beryllium atom with only four valence electrons, making it a strong Lewis acid and driving its aggregation in the condensed phase.

Solid State: The Polymeric Chain

In the solid state, this compound adopts a polymeric chain structure to alleviate the electron deficiency of the beryllium centers.[2] This structure is characterized by bridging methyl groups, where each beryllium atom is tetrahedrally coordinated to four carbon atoms.[3] The bonding within this polymer is a classic example of three-center-two-electron (3c-2e) bonds. In this arrangement, a single pair of electrons is shared among three atoms (two beryllium atoms and one carbon atom), creating a stable, extended network.[2]

The crystal structure of solid this compound is body-centered orthorhombic, belonging to the space group Ibam.[4] The polymeric chains are held together by weak van der Waals forces.[3] This electron-deficient bonding is analogous to that found in other organometallic compounds like dimethylmagnesium and trimethylaluminum.[2][5]

Data Presentation: Structural Parameters

The following tables summarize the key quantitative data for the structure of this compound in both the solid and gas phases.

Crystallographic Data for Solid this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Ibam (No. 72) | [4] |

| a | 6.13 Å | [4] |

| b | 11.53 Å | [4] |

| c | 4.18 Å | [4] |

| Z | 4 | [4] |

| Density | 0.88 g/cm³ | [1] |

Bond Lengths and Angles

| Phase | Parameter | Value | Reference |

| Solid | Be-C Bond Length | 1.93 Å | [3] |

| Solid | C-Be-C Angle (within ring) | 114° | [3] |

| Solid | Be-C-Be Angle (within ring) | 66° | [3] |

| Gas | C-Be-C Bond Angle | 180° | [1] |

Experimental Protocols

The synthesis and structural analysis of this compound require specialized techniques due to its high reactivity.

Synthesis of this compound

Two primary methods have been established for the synthesis of this compound.

This method involves the reaction of beryllium chloride with a Grignard reagent, such as methylmagnesium iodide, in diethyl ether.[3]

Protocol:

-

Under an inert atmosphere (e.g., dry nitrogen), prepare a solution of methylmagnesium iodide in anhydrous diethyl ether.

-

Slowly add a solution of anhydrous beryllium chloride in diethyl ether to the Grignard reagent with stirring.

-

The reaction mixture is then refluxed to ensure complete reaction.

-

The resulting this compound forms a stable complex with diethyl ether.

-

Isolation of ether-free this compound is challenging and typically involves repeated vacuum sublimation.[1]

This method, first reported by Lavroff in 1884, yields an ether-free product but requires careful handling of the highly toxic dimethylmercury (B1214916).[3]

Protocol:

-

In a sealed, heavy-walled glass tube, heat beryllium metal with dimethylmercury at approximately 130°C.[3]

-

Alternatively, reflux dimethylmercury with beryllium metal under a dry nitrogen atmosphere.[3]

-

The product is contaminated with mercury, which can be removed by sublimation or by stirring the mixture in benzene.[1][3]

-

For further purification, the crude product can be sublimed through a tube containing gold foil to amalgamate the mercury.[1]

Structural Analysis

Due to the air- and moisture-sensitive nature of this compound, specialized crystal handling techniques are necessary.

Protocol:

-

Crystal Growth: Grow single crystals of this compound by sublimation in a sealed capillary under a temperature gradient.[1]

-

Crystal Mounting: In an inert atmosphere (glovebox), select a suitable crystal and mount it on a goniometer head. The crystal can be coated in a viscous, inert oil (e.g., paratone) to provide temporary protection from the atmosphere during transfer to the diffractometer.[2]

-

Data Collection: Mount the crystal on the diffractometer, which is equipped with a cold stream of nitrogen (typically around 100-150 K).[2] The low temperature helps to protect the crystal and reduce thermal motion. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[4]

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[4]

This technique is used to determine the structure of the monomeric form of this compound in the gas phase.

Protocol:

-

Introduce a gaseous stream of this compound into a high-vacuum diffraction chamber.

-

A high-energy electron beam is passed through the gas, and the scattered electrons are detected.

-

The resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its synthesis and analysis.

Caption: Monomeric structure of this compound in the gas phase.

Caption: Polymeric structure of this compound in the solid state.

Caption: Workflow for the synthesis and structural analysis of this compound.

References

A Technical Guide to the Physical and Chemical Properties of Dimethylberyllium

Abstract: This document provides a comprehensive technical overview of dimethylberyllium (Be(CH₃)₂), an organometallic compound characterized by its unique structural features and high reactivity. It is intended for researchers, scientists, and professionals in drug development who may encounter or work with organoberyllium compounds. This guide details the physical and chemical properties, molecular structure, spectroscopic characteristics, and established experimental protocols for the synthesis and handling of this compound. Due to the compound's electron-deficient nature and extreme sensitivity to atmospheric conditions, stringent handling procedures are imperative. All quantitative data is summarized in tabular format for clarity, and key processes and structures are visualized using diagrams.

Molecular Structure and Bonding

This compound exhibits structural polymorphism, existing in distinct forms depending on its physical state. This behavior is a direct consequence of the electron-deficient nature of the beryllium atom, which has only four valence electrons in a monomeric unit and thus seeks to achieve a more stable electron configuration.[1]

-

Gas Phase (Monomer): In the vapor phase, thermal energy overcomes the intermolecular forces, allowing this compound to exist as a discrete monomer.[1] Gas-phase electron diffraction studies have confirmed a linear C-Be-C geometry with an bond angle of 180°.[1][2] The beryllium atom in this state is described as having sp hybridization.[2]

-

Solid State (Polymer): In the condensed phase, this compound aggregates to alleviate its electron deficiency.[2] X-ray diffraction has shown that it adopts a polymeric chain structure.[1][3] This structure features bridging methyl groups between beryllium atoms, forming three-center-two-electron (3c-2e) bonds.[1] Each beryllium atom is tetrahedrally coordinated to four methyl groups, and each methyl group bridges two beryllium atoms.[1][3] This polymeric arrangement is analogous to the structures of solid beryllium chloride (BeCl₂) and silicon disulfide (SiS₂).[1]

References

The Dawn of a Niche Field: A Technical Guide to the Discovery and History of Organoberyllium Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoberyllium chemistry, the study of compounds containing beryllium-carbon bonds, represents a fascinating yet historically underexplored niche within organometallic chemistry. The extreme toxicity of beryllium and its compounds has understandably tempered enthusiasm for its investigation, leading to a more deliberate and cautious progression of the field compared to its group 2 neighbors. Nevertheless, the unique properties of beryllium, stemming from its small atomic radius and high charge density, give rise to distinctive structural and reactive characteristics that continue to intrigue and challenge chemists. This technical guide provides an in-depth exploration of the discovery and history of organoberyllium chemistry, detailing the seminal synthetic methodologies, key structural elucidations, and the evolution of our understanding of these remarkable compounds.

A Glimpse into the Past: The Discovery and Early Pioneers

The journey into organoberyllium chemistry began in the late 19th century. In 1884, Lavroff reported the first synthesis of an organoberyllium compound, dimethylberyllium ((CH₃)₂Be).[1] This pioneering work involved the reaction of elemental beryllium with dimethylmercury (B1214916) in a sealed tube at elevated temperatures.[1] This early method, while groundbreaking, suffered from the significant drawback of mercury contamination in the final product.

It was not until the early 20th century that more practical and widely applicable synthetic routes were developed. The work of Henry Gilman and his student F. Schulze in 1927 marked a significant milestone.[1] They introduced the use of Grignard reagents for the synthesis of dialkylberyllium compounds, reacting beryllium chloride (BeCl₂) with methylmagnesium iodide in diethyl ether to produce this compound.[1] This method, however, presented its own challenge: the tenacious coordination of the ether solvent to the beryllium center, making the isolation of pure, ether-free dialkylberyllium compounds difficult.

The systematic investigation of organoberyllium chemistry was significantly advanced by the contributions of G. E. Coates in the mid-20th century.[2] His work laid a crucial foundation for understanding the synthesis, structure, and reactivity of this class of compounds.

Key Synthetic Methodologies: Forging the Beryllium-Carbon Bond

The synthesis of organoberyllium compounds primarily relies on two main strategies: transmetallation and the reaction of beryllium halides with other organometallic reagents.

Transmetallation

This method involves the transfer of an organic group from a more electropositive metal to beryllium. The earliest example is Lavroff's synthesis of this compound using dimethylmercury.[1]

Reaction: Be + Hg(CH₃)₂ → (CH₃)₂Be + Hg

This approach is advantageous for producing ether-free products but requires the handling of toxic and volatile organomercury compounds.

Reaction with Organometallic Reagents

The most common and versatile method for preparing organoberyllium compounds involves the reaction of a beryllium halide, typically beryllium chloride, with an organolithium or Grignard reagent.[2][3][4]

General Reactions: BeCl₂ + 2 RL i→ R₂Be + 2 LiCl BeCl₂ + 2 RMgX → R₂Be + 2 MgXCl

These reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). A significant challenge with this method is the formation of stable ether adducts, which can be difficult to remove from the final product.

Structural Marvels: The Architecture of Organoberyllium Compounds

The small size and high charge density of the beryllium atom profoundly influence the structures of its organometallic derivatives, leading to electron-deficient bonding and a tendency to form oligomeric structures.

Dialkyl- and Diarylberyllium Compounds

In the gas phase, this compound exists as a linear monomer with a C-Be-C bond angle of 180°.[3] However, in the solid state, it adopts a polymeric structure with bridging methyl groups, forming electron-deficient three-center-two-electron (3c-2e) bonds.[4] The Be-C bond length in the polymer is approximately 1.93 Å, and the Be-C-Be angle is a highly acute 66°.[5]

The degree of polymerization decreases with increasing steric bulk of the alkyl or aryl groups.[4] For instance, di-tert-butylberyllium is monomeric in both the solid and vapor phases.[4][6] Diphenylberyllium exists as a trimer, [Be₃(C₆H₅)₆], in the solid state.[7]

Beryllocene: A Tale of Two Rings

Beryllocene, bis(cyclopentadienyl)beryllium ([Be(C₅H₅)₂]), first synthesized in 1959, exhibits fascinating structural dynamics.[8] In the solid state at low temperatures, it adopts a "slipped sandwich" structure where one cyclopentadienyl (B1206354) ring is η⁵-coordinated (pentahapto) and the other is η¹-coordinated (monohapto).[8] In the gas phase, both rings appear to be η⁵-coordinated.[8] In solution, ¹H NMR spectroscopy shows that all protons are equivalent even at low temperatures, indicating a rapid fluxional process where the beryllium atom moves between equivalent positions.[3]

Experimental Protocols

Caution: Beryllium and its compounds are highly toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Transmetallation with Dimethylmercury[5]

Materials:

-

Beryllium metal powder

-

Dimethylmercury

-

Heavy-walled glass reaction tube with a constriction for sealing

-

Oil bath

-

Vacuum line

Procedure:

-

Freshly filed beryllium metal turnings (approximately a twofold excess) and dimethylmercury are placed in a heavy-walled glass tube.

-

The tube is evacuated and sealed under vacuum.

-

The sealed tube is heated in an oil bath at 120-130 °C for approximately 48 hours.

-

After cooling, the tube is opened in an inert atmosphere glovebox.

-

The product, this compound, is purified by vacuum sublimation. The crude product is transferred to a sublimation apparatus and heated under high vacuum. Pure this compound collects on a cold finger as colorless needles.

Synthesis of Diphenylberyllium using a Grignard Reagent[7]

Materials:

-

Anhydrous beryllium chloride (BeCl₂)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Schlenk line and glassware

Procedure:

-

A solution of phenylmagnesium bromide is prepared by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under an inert atmosphere.

-

Anhydrous beryllium chloride is suspended in anhydrous diethyl ether in a separate Schlenk flask.

-

The Grignard solution is slowly added to the beryllium chloride suspension at 0 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is filtered to remove the precipitated magnesium salts.

-

The solvent is removed from the filtrate under vacuum to yield the diphenylberyllium-ether adduct.

-

To obtain ether-free diphenylberyllium, the adduct is heated under high vacuum to sublimate the product.

Synthesis of Beryllocene[8]

Materials:

-

Anhydrous beryllium chloride (BeCl₂)

-

Sodium cyclopentadienide (B1229720) (NaC₅H₅)

-

Anhydrous diethyl ether or benzene (B151609)

-

Schlenk line and glassware

Procedure:

-

Anhydrous beryllium chloride is suspended in anhydrous diethyl ether or benzene in a Schlenk flask under an inert atmosphere.

-

A solution of sodium cyclopentadienide in the same solvent is added dropwise to the beryllium chloride suspension at room temperature with stirring.

-

A white precipitate of sodium chloride forms immediately.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The mixture is filtered to remove the sodium chloride precipitate.

-

The solvent is removed from the filtrate under vacuum to yield crude beryllocene.

-

The beryllocene can be purified by sublimation or crystallization from a non-coordinating solvent like pentane (B18724) at low temperature.

Data Presentation

Table 1: Selected Bond Lengths and Angles for Organoberyllium Compounds

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| (CH₃)₂Be (polymeric solid) | Be-C | 1.93 | C-Be-C | 114 | [5] |

| Be-C-Be | 66 | [5] | |||

| (C₆H₅)₂Be (trimeric solid) | Be-C (bridging) | 1.93-1.99 | C-Be-C | 106-120 | [7] |

| Be-C (terminal) | 1.81-1.83 | [7] | |||

| Be-Be | 2.033-2.047 | [7] | |||

| tert-Bu₂Be (gas phase) | Be-C | 1.699 | C-Be-C | 180 | [6] |

| Be(C₅H₅)₂ (solid, low T) | Be-C (η⁵) | 1.95 (avg) | [8] | ||

| Be-C (η¹) | 1.81 | [8] |

Table 2: ⁹Be NMR Chemical Shifts for Selected Organoberyllium Compounds

| Compound | Solvent | ⁹Be Chemical Shift (ppm) | Reference |

| (CH₃)₂Be·N(CH₃)₃ | -19.9 | [9] | |

| [(CH₃)₂Be]₂·[N(CH₃)₃]₂ | -12.0 | [9] | |

| (C₆H₅)₂Be | CD₂Cl₂ | 18.2 | [7] |

| [Be(C₆H₅)₃]⁻ | CD₂Cl₂ | 19.2 | [7] |

| Be(C₅H₅)₂ | C₆D₆ | -7.5 | [9] |

Chemical shifts are relative to an external standard of BeSO₄ in D₂O.

Mandatory Visualizations

Historical Development of Organoberyllium Chemistry

References

- 1. researchgate.net [researchgate.net]

- 2. Organoberyllium chemistry - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Main Group Organometallic Chemistry-2 [wwwchem.uwimona.edu.jm]

- 5. osti.gov [osti.gov]

- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. (9Be) Beryllium NMR [chem.ch.huji.ac.il]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Early Synthetic Routes of Dimethylberyllium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic routes for dimethylberyllium (Be(CH₃)₂), a foundational organometallic compound. The document details the historical context, experimental protocols, and quantitative data associated with its early preparations, offering valuable insights for researchers in organometallic chemistry and related fields.

Introduction

The synthesis of organoberyllium compounds, particularly this compound, marks a significant chapter in the history of organometallic chemistry. First reported in the late 19th century, the development of synthetic methods for this highly reactive and toxic compound has been a subject of academic interest for decades.[1][2] This guide focuses on the two primary early methods: the reaction of beryllium metal with dimethylmercury (B1214916) and the reaction of beryllium chloride with a Grignard reagent.

Reaction of Beryllium Metal with Dimethylmercury

This method, first reported by Lavroff in 1884, is historically significant as the first synthesis of an organoberyllium compound.[2][3] The primary advantage of this route is the production of an ether-free product. However, a notable disadvantage is the contamination of the final product with mercury, which necessitates further purification steps.[2][3]

2.1. Reaction Pathway

The overall reaction is a transmetallation where beryllium displaces mercury from dimethylmercury.

Caption: Reaction of Beryllium with Dimethylmercury.

2.2. Experimental Protocol

The following protocol is based on the work of Lavroff and subsequent refinements by researchers such as Schulze, Burg, and Schlesinger.[3]

-

Reactant Preparation: Beryllium metal and dimethylmercury are placed in a sealed tube.

-

Reaction Conditions: The sealed tube is heated to a temperature between 110°C and 130°C.[2] The reaction is typically carried out under pressure since the reaction temperature is above the boiling point of dimethylmercury.[3] A variation of this method involves refluxing dimethylmercury with beryllium metal under a dry nitrogen atmosphere for an extended period (e.g., 36 hours).[2][3]

-

Product Isolation and Purification: The resulting this compound is contaminated with mercury. Purification is achieved by sublimation to separate the this compound from the excess beryllium metal.[3] The sublimed product is then further purified to remove mercury contamination, for instance, by forming an amalgam with gold foil.[3]

2.3. Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 110-130°C | [2] |

| Reaction Time | 24-36 hours | [3] |

| Product Purity | High (ether-free) | [2][3] |

| Key Contaminant | Mercury | [2][3] |

Reaction of Beryllium Chloride with Grignard Reagent

In 1927, Gilman and Schulze reported a more practical and widely adopted method for synthesizing this compound.[2][3] This approach involves the reaction of beryllium chloride with a Grignard reagent, typically methylmagnesium iodide, in diethyl ether. While this method avoids mercury contamination, it presents the challenge of removing the ether solvent, as this compound forms a stable etherate complex.[2][3]

3.1. Reaction Pathway

The synthesis proceeds via a salt metathesis reaction.

Caption: Grignard Synthesis of this compound.

3.2. Experimental Protocol

The following is a generalized procedure based on the work of Gilman and Schulze.[3]

-

Reaction Setup: The reaction is conducted in an inert atmosphere, typically under dry nitrogen, to prevent the decomposition of the Grignard reagent by air or moisture.[3]

-

Reactant Addition: A solution of beryllium chloride in diethyl ether is added to a solution of methylmagnesium iodide in diethyl ether. Alternatively, powdered anhydrous beryllium chloride can be added directly.[3]

-

Reaction: The reaction mixture is typically stirred to ensure complete reaction.

-

Product Isolation: The resulting this compound is present as an etherate. The solid magnesium halides are removed by filtration.

-

Purification: The removal of diethyl ether from the this compound etherate is challenging and often requires repeated distillations or sublimations.[3]

3.3. Quantitative Data

| Parameter | Value | Reference |

| Solvent | Diethyl ether | [3] |

| Atmosphere | Inert (e.g., Nitrogen) | [3] |

| Product Form | Etherate complex | [2][3] |

| Key Challenge | Removal of ether | [2][3] |

Other Early Synthetic Considerations

While the two methods detailed above are the most prominent early routes, other approaches were also considered. Gilman and Schulze suggested the possibility of preparing dialkylberyllium compounds by heating beryllium with the corresponding alkyl halides, with an alkylberyllium halide as an intermediate. However, detailed reports of this method for this compound are scarce in the early literature.[3]

Safety Precautions

Beryllium and its compounds, including this compound, are highly toxic and carcinogenic.[4] this compound is also extremely reactive, igniting spontaneously in air and reacting violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood or glovebox, with appropriate personal protective equipment.

Conclusion

The early synthetic routes to this compound laid the groundwork for the development of organoberyllium chemistry. The dimethylmercury method, though historically important, is largely superseded due to the toxicity of mercury. The Grignard method remains a fundamental approach, with the primary challenge being the purification of the ether-free product. These early investigations highlight the experimental difficulties in handling highly reactive and toxic organometallic compounds and underscore the ingenuity of early chemists in this field.

References

A Technical Guide to the Polymeric and Monomeric Forms of Dimethylberyllium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylberyllium, (CH₃)₂Be, is a pivotal organometallic compound that demonstrates remarkable structural versatility, existing as a polymeric chain in the solid state and as a discrete monomer in the gas phase. This guide provides an in-depth technical overview of these two forms, detailing their structural parameters, thermodynamic properties, and the experimental protocols for their synthesis and characterization. The unique electron-deficient nature of the beryllium center governs the bonding and reactivity of this compound, making it a subject of significant interest in main-group chemistry and a model for understanding three-center-two-electron bonding. This document aims to serve as a comprehensive resource for researchers working with or interested in the chemistry of organoberyllium compounds.

Introduction

Organoberyllium chemistry, while less explored than that of other alkaline earth metals due to the inherent toxicity of beryllium compounds, offers unique insights into chemical bonding and reactivity.[1] this compound is a classic example of an electron-deficient molecule, a characteristic that dictates its aggregation into a polymeric structure in the condensed phase to alleviate this deficiency.[2][3] In the gas phase, however, thermal energy is sufficient to overcome the bridging bonds, resulting in the existence of a linear monomer.[2][4] Understanding the transition between these two forms, along with their distinct structural and chemical properties, is crucial for the manipulation and application of this highly reactive compound.

Structural Elucidation

The structural dichotomy of this compound is a direct consequence of the electron deficiency of the beryllium atom. In the monomeric state, the beryllium atom is only surrounded by four valence electrons, violating the octet rule. To achieve a more stable electronic configuration, this compound polymerizes in the solid state.

Monomeric this compound (Gas Phase)

In the gas phase, this compound exists as a linear monomer with a C-Be-C bond angle of 180°.[3] This structure is determined by gas-phase electron diffraction (GED).[5][6] The bonding in the monomer consists of two two-center-two-electron (2c-2e) Be-C sigma bonds.

Polymeric this compound (Solid State)

In the solid state, this compound adopts a polymeric chain structure, which has been confirmed by X-ray diffraction.[2] This structure is characterized by bridging methyl groups between beryllium atoms. The bonding in this polymeric chain is described by the formation of three-center-two-electron (3c-2e) bonds, where a single pair of electrons binds three atoms (Be-C-Be).[2] This bonding motif is common in electron-deficient compounds. The crystal structure of polymeric this compound is orthorhombic.

Quantitative Data

The structural and thermodynamic parameters of the monomeric and polymeric forms of this compound are summarized in the tables below for easy comparison.

Table 1: Structural Parameters of this compound

| Parameter | Monomeric Form (Gas Phase) | Polymeric Form (Solid State) |

| Geometry | Linear | Polymeric Chain |

| Be-C Bond Length | Data not available in search results | 1.93 Å[7] |

| C-Be-C Bond Angle | 180°[3] | N/A |

| Be-C-Be Bond Angle | N/A | 66°[7] |

| Crystal System | N/A | Orthorhombic |

| Lattice Parameters | N/A | a = 6.13 Å, b = 11.53 Å, c = 4.18 Å |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Heat of Sublimation to Monomer | 23.5 ± 1 kcal/mol[7] |

| Sublimation Temperature | 200 °C[8] |

Experimental Protocols

Synthesis of Ether-Free this compound

A historically significant and effective method for preparing pure, ether-free this compound involves the reaction of metallic beryllium with dimethylmercury (B1214916).[2][7]

Reaction:

Be + (CH₃)₂Hg → (CH₃)₂Be + Hg

Procedure:

-

Reactant Preparation: Beryllium metal is placed in a sealed reaction tube with dimethylmercury.

-

Reaction Conditions: The sealed tube is heated to between 110°C and 130°C.[2] The reaction is typically carried out under pressure as the reaction temperature is above the boiling point of dimethylmercury.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours. A variation involves refluxing dimethylmercury with beryllium metal under a dry nitrogen atmosphere.[2]

-

Product Isolation: The resulting this compound is a white, solid product.

Purification by Sublimation

The crude this compound synthesized via the dimethylmercury route is often contaminated with mercury. Purification can be achieved through sublimation.[7]

Procedure:

-

Apparatus: A sublimation apparatus is used, which typically consists of a heated sample container and a cooled surface for the sublimate to condense.

-

Sublimation: The crude product is heated under vacuum. This compound sublimes and is collected as white, needle-like crystals on the cold finger or a cooled part of the apparatus.

-

Mercury Removal: To remove residual mercury, the sublimation can be performed in an apparatus containing gold foil. The mercury will form an amalgam with the gold, allowing for the collection of purified this compound.[7]

Characterization by X-ray Diffraction (Polymeric Form)

The solid-state structure of polymeric this compound is determined by single-crystal or powder X-ray diffraction (XRD).

General Protocol:

-

Sample Preparation: Due to the air and moisture sensitivity of this compound, crystals must be handled and mounted on the diffractometer under an inert atmosphere (e.g., in a glovebox). The crystal is typically mounted on a glass fiber or in a capillary.

-

Data Collection: The mounted crystal is placed on the goniometer of the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. A beam of monochromatic X-rays (e.g., Cu Kα or Mo Kα) is directed at the crystal.

-

Data Analysis: The diffraction pattern is recorded, and the resulting data are used to solve and refine the crystal structure, yielding information about the unit cell dimensions, space group, and atomic positions.

Characterization by Gas-Phase Electron Diffraction (Monomeric Form)

The molecular structure of monomeric this compound is determined by gas-phase electron diffraction (GED).

General Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas stream. The electrons are scattered by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.

Safety and Handling

This compound is a highly reactive and toxic compound that requires stringent safety precautions.

-

Pyrophoric Nature: this compound is spontaneously flammable in air.[7] All manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.

-

Reactivity with Water: It reacts violently with water and other protic solvents.[8][7]

-

Toxicity: Beryllium compounds are toxic and are classified as human carcinogens. Inhalation of beryllium-containing dust or fumes can lead to chronic beryllium disease. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn. All work should be conducted in a well-ventilated fume hood.

Visualizations

Structural Forms of this compound

Caption: Monomeric vs. Polymeric this compound.

Synthesis of Ether-Free this compound

References

A Technical Guide to Three-Center-Two-Electron Bonding in Dimethylberyllium

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract

Dimethylberyllium, (CH₃)₂Be, stands as a canonical example of an electron-deficient molecule, exhibiting a unique bonding arrangement to satisfy its electronic requirements. In the solid state, it eschews a simple monomeric form for a polymeric structure stabilized by three-center-two-electron (3c-2e) bonds. This guide provides an in-depth analysis of the structure, bonding, and experimental characterization of this compound, with a focus on the nature of its 3c-2e bridging methyl groups. Quantitative structural data, detailed experimental protocols for its synthesis and analysis, and visualizations of its bonding and experimental workflow are presented to offer a comprehensive resource for researchers in organometallic chemistry and related fields.

Molecular Structure and Bonding

The structure of this compound is highly dependent on its physical state. This phase-dependent structural variation is a direct consequence of the electron-deficient nature of the beryllium atom, which possesses only four valence electrons in a hypothetical monomeric Be(CH₃)₂ unit and thus fails to achieve a stable electron octet.

Gas-Phase Monomer vs. Solid-State Polymer

In the gas phase, thermal energy overcomes the weak intermolecular forces, and this compound exists as a discrete, linear monomer.[1] In this state, the beryllium atom is considered to be sp-hybridized, forming two standard two-center-two-electron (2c-2e) sigma bonds with the two methyl groups. The resulting geometry is linear, with a C-Be-C bond angle of 180°.[1]

In the condensed (solid) state, this compound polymerizes to alleviate its electron deficiency.[2] It forms a long-chain polymeric structure where individual Be(CH₃)₂ units are linked by bridging methyl groups. Each bridging methyl group's carbon atom is simultaneously bonded to two beryllium atoms, creating a Be-C-Be linkage. This is the hallmark of the three-center-two-electron bond.[2] In this arrangement, each beryllium atom becomes tetrahedrally coordinated to four carbon atoms, achieving a more stable electronic configuration.[2]

The Three-Center-Two-Electron (3c-2e) Bond

The 3c-2e bond in solid this compound involves a single pair of electrons that is delocalized over three atoms (two beryllium and one carbon).[2] This forms a stable bridge, creating a series of four-membered Be₂C₂ rings that propagate to form a one-dimensional polymer. This bonding model is crucial for understanding the stability and structure of many electron-deficient compounds, such as diborane (B8814927) and trimethylaluminium.[3]

Caption: Polymeric structure of solid (CH₃)₂Be showing 3c-2e bonds.

Quantitative Structural Data

The definitive structural parameters for solid-state this compound have been determined by single-crystal X-ray diffraction. These data provide precise measurements of the geometry of the 3c-2e bonding environment.

| Parameter | Value | Method |

| Crystal System | Orthorhombic | X-ray Diffraction |

| Space Group | Ibam | X-ray Diffraction |

| Be-C Bond Length (Bridging) | 1.93 ± 0.02 Å | X-ray Diffraction |

| C-Be-C Angle (in ring) | 114 ± 1° | X-ray Diffraction |

| Be-C-Be Angle (in ring) | 66° | X-ray Diffraction |

Data sourced from Snow and Rundle (1951).

Experimental Protocols

The synthesis and characterization of this compound require specialized techniques due to its high reactivity and toxicity. All manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of Ether-Free this compound

A historically significant method for preparing a pure, ether-free product involves the reaction of beryllium metal with dimethylmercury (B1214916).[1][2]

Protocol:

-

Reactant Preparation: High-purity beryllium metal powder or turnings and distilled dimethylmercury are required. Caution: Dimethylmercury is extremely toxic and must be handled with extreme care in a well-ventilated fume hood.

-

Reaction Setup: Beryllium metal is loaded into a heavy-walled glass tube, which is then attached to a vacuum line. Dimethylmercury is vacuum-transferred into the tube. The tube is then sealed under vacuum.

-

Reaction: The sealed tube is heated in an oil bath or furnace to between 110°C and 130°C.[2] The reaction Be + (CH₃)₂Hg → (CH₃)₂Be + Hg proceeds over several hours to days. In some cases, an explosion hazard has been noted if the reaction does not initiate properly.[1]

-

Purification: The product, a mixture of this compound, mercury, and excess beryllium, is purified by sublimation. The reaction tube is opened in an inert-atmosphere glovebox and attached to a sublimation apparatus.

-

Sublimation: The this compound is carefully sublimed under vacuum at around 65°C.[1] To remove residual mercury, the sublimate can be passed over gold foil, which amalgamates with the mercury.[1] Repeated sublimation yields white, needle-like crystals of pure this compound.[1]

Structural Characterization by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the polymeric structure of solid this compound.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected in an inert-atmosphere glovebox under a microscope. It is mounted on a goniometer head, often in a sealed, thin-walled glass capillary to prevent decomposition from air and moisture.[1]

-

Data Collection: The mounted crystal is placed on a diffractometer. Early studies used Weissenberg and Buerger precession cameras with copper (Cu Kα) or molybdenum (Mo Kα) radiation.[4] Modern studies would employ an automated four-circle diffractometer equipped with a CCD or CMOS detector.

-

Diffraction Experiment: The crystal is cooled (typically to ~100 K) to reduce thermal vibrations. It is then rotated in a collimated beam of monochromatic X-rays.[5] The X-rays are diffracted by the crystal's lattice planes, producing a pattern of reflections of varying intensities.[5]

-

Structure Solution and Refinement: The positions and intensities of the thousands of collected reflections are used to solve the crystal structure. Computational software is used to determine the electron density map, from which the positions of the beryllium and carbon atoms are located. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and other crystallographic parameters.

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic and Computational Insights

While X-ray diffraction provides the static structure, other techniques offer further insight.

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can probe the bonding environment. The vibrational modes of the bridging Be-C-Be unit are distinct from terminal Be-CH₃ groups. For instance, Be-CH₃ stretching vibrations are typically observed in the 700–900 cm⁻¹ range.[2] The complex spectra in the C-H stretching region (2800-3000 cm⁻¹) can also provide information about the methyl group environment.[6][7]

-

Gas-Phase Electron Diffraction (GED): This technique is used to determine the molecular structure of the gas-phase monomer, confirming its linear geometry.[8][9]

-

Computational Chemistry: Quantum chemical calculations, including Density Functional Theory (DFT), are invaluable for modeling the 3c-2e bond.[8] These studies can calculate bond energies, electron density distributions, and reaction pathways, providing a theoretical framework that complements experimental findings and helps rationalize the unusual bonding in beryllium compounds.

Conclusion

This compound is a cornerstone compound for understanding electron-deficient bonding. Its ability to form a stable polymeric solid through the use of three-center-two-electron bonds highlights a fundamental strategy employed by elements to overcome valence electron deficiencies. The combination of meticulous synthesis, definitive X-ray crystallographic analysis, and complementary spectroscopic and computational studies has provided a clear and detailed picture of this fascinating organometallic compound. The principles derived from studying this compound are broadly applicable to the chemistry of other Group 2 and Group 13 elements and remain a vital topic in modern inorganic and materials chemistry.

References

- 1. osti.gov [osti.gov]

- 2. This compound. Part IV. Spectroscopic properties of some methylberyllium compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 4. Molecular structures of methyl(cyclopentadienyl)beryllium and cyclopentadienylberyllium chloride by gas-phase electron diffraction - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Lewis Acidity and Adduct Formation of Dimethylberyllium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylberyllium ((CH₃)₂Be) is a highly reactive organometallic compound characterized by its strong Lewis acidic nature. The electron-deficient beryllium center readily accepts electron pairs from a wide range of Lewis bases, leading to the formation of stable adducts. This guide provides a comprehensive overview of the synthesis, structure, Lewis acidity, and adduct formation of this compound. It includes detailed experimental protocols for its preparation, a compilation of available quantitative data on its adducts, and visualizations of key chemical processes. Due to the inherent toxicity and reactivity of organoberyllium compounds, all handling and synthesis must be conducted with stringent safety precautions in an inert atmosphere.

Introduction to the Lewis Acidity of this compound

The beryllium atom in this compound possesses only four valence electrons, resulting in a significant electron deficiency and rendering the molecule a potent Lewis acid.[1] This inherent electrophilicity is the primary driving force behind its reactivity, particularly its propensity to form coordination complexes, known as Lewis acid-base adducts, with electron-pair donors.

In the solid state, this compound mitigates its electron deficiency through the formation of a polymeric structure. This structure consists of long chains of beryllium atoms linked by bridging methyl groups.[1] The bonding in this polymer is described by a three-center-two-electron (3c-2e) model, where a single pair of electrons binds one carbon and two beryllium atoms.[1] In the gas phase or in non-coordinating solvents, this compound exists as a linear monomer with sp-hybridization at the beryllium center.

The formation of adducts with Lewis bases provides an alternative mechanism to satisfy the electronic requirements of the beryllium center. The donation of a lone pair of electrons from a Lewis base (such as an amine, phosphine, or ether) to the vacant p-orbitals of the beryllium atom results in the formation of a coordinate covalent bond and a more electronically stable tetrahedral geometry around the beryllium atom.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound requires strict anaerobic and anhydrous conditions due to its extreme sensitivity to air and moisture. The two primary methods for its preparation are via a Grignard reaction and through reaction with dimethylmercury (B1214916).

Grignard Reagent Method

This method, developed by Gilman and Schulze, involves the reaction of beryllium chloride with a methyl Grignard reagent, such as methylmagnesium iodide, in diethyl ether.[1] A significant drawback of this method is the formation of a stable etherate complex with the solvent, which is difficult to remove completely.

Protocol:

-

All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Prepare a solution of methylmagnesium iodide in anhydrous diethyl ether.

-

In a separate Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, prepare a suspension of anhydrous beryllium chloride in anhydrous diethyl ether.

-

Slowly add the Grignard reagent solution to the beryllium chloride suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture will contain precipitated magnesium salts and a solution of the this compound-etherate complex. The salts can be removed by filtration under inert atmosphere.

-

Removal of the coordinated ether from the product requires repeated sublimation under high vacuum.

Dimethylmercury Method

This method, first reported by Lavroff, yields an ether-free product but involves the use of highly toxic dimethylmercury and results in mercury contamination of the product.[1]

Protocol:

-

Place beryllium metal powder or turnings in a heavy-walled glass reaction tube.

-

Attach the tube to a vacuum line and heat to ~400 °C for several hours to remove any moisture.

-

Distill highly toxic dimethylmercury into the reaction tube under vacuum.

-

Freeze the contents with liquid nitrogen, evacuate the tube, and seal it.

-

CAUTION: This reaction is conducted under pressure and there is a risk of explosion. Use appropriate personal protective equipment and a blast shield.

-

Heat the sealed tube in an oil bath at 115-130 °C for approximately 24 hours. The completion of the reaction is indicated by the disappearance of the liquid dimethylmercury.

-

After cooling, the tube contains solid this compound, mercury, and excess beryllium metal.

Purification of this compound

Purification is crucial to obtain a product suitable for further studies. Sublimation is the primary method for purifying solid this compound.

Protocol for Removal of Mercury Contamination:

-

The crude product from the dimethylmercury synthesis is transferred to a sublimation apparatus under an inert atmosphere.

-

The apparatus includes a section packed with gold foil or strips, which will amalgamate with the mercury vapor.

-

Perform an initial sublimation to separate the this compound from the bulk of the mercury and excess beryllium metal.

-

A second, slow sublimation is carried out at ~65 °C, passing the vapor over the gold foil to trap residual mercury.

-

Pure, white, needle-like crystals of this compound are collected on a cold finger.

Adduct Formation with Lewis Bases

This compound forms adducts with a variety of Lewis bases, typically with a 1:1 or 1:2 stoichiometry. The formation of these adducts is often highly exothermic.

Adducts with Amines, Phosphines, and Ethers

This compound readily forms stable, often crystalline, adducts with trimethylamine, trimethylphosphine, and diethyl ether.[2] In solution, equilibria can exist between the 1:1 and 1:2 adducts, and these equilibria are often temperature-dependent, with the 2:1 adduct being favored at lower temperatures.[2]

Adducts with Dimethyl Sulfide (B99878)

NMR studies have shown that in dimethyl sulfide solution, two main equilibria exist. The first is the formation of a 2:1 adduct from the 1:1 adduct. The second involves the association of the 2:1 adduct into larger polymeric species.[2]

Quantitative Data on this compound and its Adducts

Quantitative data on the Lewis acidity and adduct formation of this compound is sparse due to the challenges associated with handling this compound. The following tables summarize the available data.

Table 1: Thermodynamic Data for this compound Adduct Formation

| Lewis Base | Adduct | Reaction | ΔH (kcal/mol) | Method | Reference |

| Dimethyl sulfide | (CH₃)₂Be·S(CH₃)₂ | (CH₃)₂Be(s) + S(CH₃)₂(g) ⇌ (CH₃)₂Be·S(CH₃)₂(s) | - | Tensimetric | [2] |

| Dimethyl sulfide | (CH₃)₂Be·(S(CH₃)₂)₂ | (CH₃)₂Be·S(CH₃)₂(solv) + S(CH₃)₂(solv) ⇌ (CH₃)₂Be·(S(CH₃)₂)₂(solv) | -3.23 | ¹H NMR | [2] |

| Dimethyl sulfide | [(CH₃)₂Be]ₙ·(S(CH₃)₂)₂ | n(CH₃)₂Be·(S(CH₃)₂)₂(solv) ⇌ [(CH₃)₂Be]ₙ·(S(CH₃)₂)₂(solv) + (2n-2)S(CH₃)₂(solv) | -9 | ¹H NMR | [2] |

| Trimethylamine | (CH₃)₂Be·N(CH₃)₃ | (CH₃)₂Be(s) + N(CH₃)₃(g) ⇌ (CH₃)₂Be·N(CH₃)₃(s) | - | Tensimetric | [2] |

| Trimethylphosphine | (CH₃)₂Be·P(CH₃)₃ | (CH₃)₂Be(s) + P(CH₃)₃(g) ⇌ (CH₃)₂Be·P(CH₃)₃(s) | - | Tensimetric | [2] |

| Diethyl ether | (CH₃)₂Be·O(C₂H₅)₂ | (CH₃)₂Be(s) + O(C₂H₅)₂(g) ⇌ (CH₃)₂Be·O(C₂H₅)₂(s) | - | Tensimetric | [2] |

Table 2: Selected Spectroscopic Data for this compound Adducts

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Comments | Reference |

| (CH₃)₂Be·N(CH₃)₃ | ⁹Be NMR | - | -19.9 | Three-coordinate beryllium | [2] |

| (CH₃)₂Be·(N(CH₃)₃)₂ | ⁹Be NMR | - | -12.0 | Four-coordinate beryllium | [2] |

| (CH₃)₂Be in S(CH₃)₂ | ⁹Be NMR | S(CH₃)₂ | Broad signal, shifts with temperature | Broadening due to quadrupolar nucleus | [2] |

| (CH₃)₂Be in S(CH₃)₂ | ¹H NMR | S(CH₃)₂ | Signals at τ 10.77 and 11.30 at low temp. | Attributed to different adduct species | [2] |

Table 3: Structural Data for this compound

| Compound | Phase | Be-C Bond Length (Å) | C-Be-C Angle (°) | Be-C-Be Angle (°) | Method | Reference |

| (CH₃)₂Be | Solid (Polymeric) | 1.93 (bridging) | >109.5 | ~66 | X-ray Diffraction | [1] |

| (CH₃)₂Be | Gas (Monomeric) | 1.698 | 180 | - | Gas Electron Diffraction | [1] |

Reaction Mechanisms and Logical Relationships

The reactivity of this compound is exemplified by its interaction with carbon dioxide and the complex equilibria involved in adduct formation. These processes can be visualized using reaction pathway and logical relationship diagrams.

Reaction with Carbon Dioxide

This compound reacts with carbon dioxide in a two-step process to form beryllium acetate. The proposed mechanism involves the initial formation of a Lewis acid-base adduct, followed by the migratory insertion of CO₂ into a Be-C bond.

Caption: Reaction pathway for the carboxylation of this compound.

Adduct Formation Equilibria

In the presence of a Lewis base (L), this compound can exist in equilibrium between its polymeric solid form, a monomeric adduct, and a bis-adduct.

Caption: Equilibria in the formation of this compound adducts.

Synthesis and Purification Workflow

The overall process for obtaining pure this compound via the dimethylmercury route involves synthesis followed by a multi-step purification.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is spontaneously flammable in air and reacts violently with water. It is also highly toxic. All manipulations must be carried out in a glovebox or using Schlenk line techniques under a dry, inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. Due to the toxicity of beryllium compounds, inhalation of dust or fumes must be strictly avoided.

Conclusion

This compound is a fundamentally important organometallic compound whose chemistry is dominated by the strong Lewis acidity of the beryllium center. While its high reactivity and toxicity present significant handling challenges, the study of its adduct formation provides valuable insights into the nature of Lewis acid-base interactions. Further quantitative studies on the thermodynamics and kinetics of adduct formation with a broader range of Lewis bases would be highly beneficial to the field. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working with or interested in the unique chemical properties of this compound.

References

The Coordination Environment of Beryllium in Dimethylberyllium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylberyllium ((CH₃)₂Be) presents a fascinating case study in the coordination chemistry of light main-group elements. Its structure is markedly phase-dependent, transitioning from a linear monomeric state in the gas phase to a complex polymeric architecture in the solid state. This guide provides an in-depth analysis of the coordination environment of the beryllium atom in this compound, detailing the structural parameters, the nature of the chemical bonding, and the experimental methodologies employed for its characterization. The unique three-center-two-electron (3c-2e) bonding that governs the solid-state structure is a central focus, offering insights into the electron-deficient nature of beryllium.

Introduction

Organoberyllium compounds, while less explored than their heavier alkaline earth metal counterparts due to the toxicity of beryllium, exhibit unique structural and bonding characteristics.[1] this compound, one of the simplest organoberyllium compounds, serves as a quintessential example of the structural versatility of electron-deficient molecules.[2] Understanding the coordination environment of beryllium in this compound is crucial for elucidating its reactivity and for the rational design of related organometallic species. This document synthesizes crystallographic and gas-phase diffraction data to provide a comprehensive overview of the coordination sphere of beryllium in its dimethyl derivative.

Phase-Dependent Coordination Environment

The coordination number and geometry of the beryllium atom in this compound are not fixed but are contingent on the physical state of the compound.[3]

Solid-State: A Tetrahedral Polymeric Network

In the solid state, this compound adopts a polymeric chain structure.[3] X-ray diffraction studies have revealed that each beryllium atom is tetrahedrally coordinated to four bridging methyl carbon atoms.[3][4] This arrangement is a consequence of the electron-deficient nature of the beryllium atom, which possesses only four valence electrons in a hypothetical monomeric Be(CH₃)₂ unit.[3] To achieve a more stable electronic configuration, the methyl groups act as bridges between adjacent beryllium centers, leading to the formation of three-center-two-electron (3c-2e) bonds.[3] In this bonding motif, a single pair of electrons is shared among two beryllium atoms and one carbon atom.[3]

Gas-Phase: A Linear Monomer

Upon sublimation, the thermal energy is sufficient to overcome the 3c-2e bridging bonds of the polymeric chain, resulting in the formation of a discrete, monomeric this compound molecule in the gas phase.[2][3] Gas-phase electron diffraction studies have shown that in this state, the molecule adopts a linear geometry with a C–Be–C bond angle of 180°.[2] The beryllium atom in the gaseous monomer is considered to be sp-hybridized, forming two sigma bonds with the methyl groups.[2] The two remaining p-orbitals on the beryllium atom are empty, rendering the molecule a strong Lewis acid.[3]

Quantitative Structural Data

The structural parameters of this compound in both the solid and gas phases have been determined with high precision. These data are summarized in the table below for ease of comparison.

| Parameter | Solid State (X-ray Diffraction) | Gas Phase (Electron Diffraction) |

| Beryllium Coordination Number | 4 | 2 |

| Beryllium Geometry | Tetrahedral | Linear |

| Be-C Bond Length | ~1.93 Å[3][4] | - |

| C-Be-C Bond Angle | 114° (within the Be₂C₂ ring)[4] | 180°[2] |

| Be-C-Be Bond Angle | 66°[4] | - |

| Crystal System | Orthorhombic[5] | N/A |

| Space Group | Ibam[5] | N/A |

| Lattice Parameters | a = 6.13 Å, b = 11.53 Å, c = 4.18 Å[5] | N/A |

Experimental Protocols

The determination of the coordination environment of beryllium in this compound relies on two primary experimental techniques: X-ray crystallography for the solid state and gas-phase electron diffraction for the gaseous state.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by sublimation of the purified compound.[6] The compound itself can be synthesized via the reaction of a Grignard reagent, such as methylmagnesium iodide, with beryllium chloride in an ether solvent, followed by purification to remove the ether.[5] An alternative ether-free synthesis involves the reaction of beryllium metal with dimethylmercury.[6]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. Due to the high reactivity of this compound with air and moisture, all handling must be performed under an inert atmosphere (e.g., in a glovebox).[6][7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[8] The diffracted X-rays are detected, and their intensities and positions are recorded.[8]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. The structural model is subsequently refined to achieve the best possible fit between the observed and calculated diffraction patterns.[8]

Gas-Phase Electron Diffraction

Objective: To determine the molecular structure of a substance in the gas phase.[9]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.[9] This is achieved by heating the solid compound to induce sublimation.[6]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.[9] The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).[9] The pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths and angles can be determined.

Visualizing the Coordination and Experimental Workflow

Coordination Environment of Beryllium

Caption: Phase-dependent coordination of beryllium in this compound.

Experimental Workflow for Structural Determination

Caption: Experimental workflow for this compound structural analysis.

Conclusion

The coordination environment of beryllium in this compound is a prime example of how the physical state can dictate molecular structure. In the solid state, beryllium achieves a stable, tetrahedrally coordinated environment through the formation of a polymeric network sustained by three-center-two-electron bonds. This contrasts sharply with the gas phase, where thermal energy favors a simple, linear monomeric structure with a coordination number of two. The detailed structural parameters obtained from X-ray and electron diffraction techniques provide a solid foundation for understanding the chemistry of this and other electron-deficient organometallic compounds. The methodologies outlined herein are fundamental to the field of structural chemistry and are critical for the characterization of novel molecular entities in drug discovery and materials science.

References

- 1. Organoberyllium chemistry - Wikipedia [en.wikipedia.org]

- 2. Discuss the structure of dimethyl beryllium. | Filo [askfilo.com]

- 3. This compound | 506-63-8 | Benchchem [benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound – Wikipedia [de.wikipedia.org]

- 6. osti.gov [osti.gov]

- 7. CAS No.506-63-8,this compound Suppliers [lookchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Thermodynamic Stability of Dimethylberyllium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylberyllium (Be(CH₃)₂) is a highly reactive and volatile organometallic compound that has garnered interest in various chemical research fields. Understanding its thermodynamic stability is crucial for its safe handling, storage, and application in synthetic chemistry. This technical guide provides an in-depth overview of the thermodynamic properties of this compound, including its enthalpy of formation, bond dissociation energies, and thermal decomposition pathway. Detailed experimental and computational methodologies are also presented to offer a comprehensive understanding of the studies conducted on this compound.

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by several key parameters. The following tables summarize the available experimental and computational data for this compound.

| Thermodynamic Parameter | Value | Method |

| Enthalpy of Vaporization (ΔHvap) | 88.7 kJ/mol | Experimental (Vapor Pressure Measurement)[1] |

| Heat of Sublimation to Monomer (ΔHsub) | 23.5 ± 1 kcal/mol (98.3 ± 4.2 kJ/mol) | Experimental[2] |

| Appearance Energy (AE) of CH₂Be⁺ | 11.92 ± 0.05 eV | Electron Impact Mass Spectrometry[3] |

| Appearance Energy (AE) of CH₃Be⁺ | 12.67 ± 0.02 eV | Electron Impact Mass Spectrometry[3] |

| Bond | Bond Dissociation Energy (BDE) | Method |

| Be-C (in Be(CH₃)₂) (Average) | Not experimentally determined | - |

| C-H (in Methane (B114726) for comparison) | ~439 kJ/mol | Experimental[4] |

Note: A precise, experimentally determined value for the Be-C bond dissociation energy in this compound is not available in the surveyed literature. Computational studies can provide theoretical estimates for this value.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical aspect of its stability profile. Pyrolysis of this compound, which lacks β-hydrogen atoms, is predicted to proceed through a unimolecular decomposition pathway.[5]

Decomposition Pathway

The primary decomposition route involves the elimination of a methyl radical to form the highly reactive intermediate, methyleneberyllium (CH₂=Be).[5] This process can be represented by the following reaction:

Be(CH₃)₂ (g) → CH₃• (g) + •BeCH₃ (g) •BeCH₃ (g) → CH₂=Be (g) + H• (g)

Alternatively, a concerted mechanism leading directly to methane and methyleneberyllium is possible, though less discussed in the found literature.

A simplified logical diagram of the thermal decomposition is presented below.

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

The study of the thermodynamic properties of highly reactive and air-sensitive compounds like this compound requires specialized experimental techniques and handling procedures.

Handling of Pyrophoric and Air-Sensitive Compounds

This compound is pyrophoric, meaning it can spontaneously ignite in air.[2] Therefore, all manipulations must be carried out under an inert atmosphere, such as dry nitrogen or argon, using either a glovebox or Schlenk line techniques.

General Protocol for Handling:

-

Inert Atmosphere: All glassware must be oven-dried and purged with an inert gas before use. The entire experimental setup should be maintained under a positive pressure of inert gas.

-

Solvent Purity: Solvents must be rigorously dried and deoxygenated.

-

Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) are mandatory.

-

Quenching: Any residual this compound must be carefully quenched with a less reactive solvent like isopropanol, followed by a more protic solvent like ethanol, and finally water, all under an inert atmosphere and with appropriate cooling.

Calorimetry for Volatile Organometallic Compounds

Determining the enthalpy of formation of volatile and reactive organometallic compounds often involves reaction calorimetry rather than combustion calorimetry due to the difficulty in achieving complete and clean combustion.

Reaction Calorimetry (Conceptual Protocol):

-

Calorimeter Setup: A reaction calorimeter, such as a heat flow calorimeter (e.g., Mettler-Toledo RC1), is used.[6] The reactor vessel is designed to be airtight and is connected to a Schlenk line for inert gas purging and reagent transfer.

-

Reagent Transfer: A known amount of this compound, dissolved in a dry, inert solvent, is transferred to the reaction vessel via a cannula under a positive pressure of inert gas.

-

Reaction Initiation: A well-characterized reaction with a known enthalpy change is initiated by adding a second reagent. For example, the reaction with a protic reagent like a carefully chosen alcohol could be used, ensuring the reaction goes to completion and the products are well-defined.

-

Heat Flow Measurement: The heat flow of the reaction is measured by the calorimeter. The overall heat transfer coefficient (U) and the heat transfer area (A) are calibrated before and after the reaction.[6]

-

Enthalpy Calculation: The enthalpy of the reaction is calculated from the measured heat flow. By applying Hess's Law and knowing the enthalpies of formation of the other reactants and products, the enthalpy of formation of this compound can be determined.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, providing insights into bond lengths and angles that are crucial for theoretical calculations of thermodynamic stability.[7]

GED Experimental Workflow:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

Structural Refinement: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the gaseous this compound monomer. This data is essential for validating and parameterizing computational models.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for investigating the thermodynamic properties and reaction mechanisms of highly reactive species like this compound.

Typical Computational Workflow:

-

Model Building: A molecular model of this compound is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the enthalpy.

-

Energy Calculations: Single-point energy calculations are performed using high-level theoretical methods and large basis sets to obtain accurate electronic energies.

-

Thermochemical Property Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.

-

Reaction Pathway Modeling: The thermal decomposition pathway can be explored by locating transition state structures and calculating activation energies, providing a detailed picture of the reaction mechanism. Computational studies have predicted the formation of methyleneberyllium (CH₂=Be) as the product of this compound pyrolysis.[5]

Conclusion

The thermodynamic stability of this compound is characterized by its high reactivity and propensity for thermal decomposition. While some experimental data, such as its enthalpy of vaporization, are available, a significant gap exists in the experimental determination of its standard enthalpy of formation and Be-C bond dissociation energy. Computational studies have provided valuable insights into its decomposition pathway, predicting the formation of methyleneberyllium. A comprehensive understanding of its thermodynamic properties relies on a combination of careful experimental work, conducted with stringent air-sensitive techniques, and high-level computational modeling. Further experimental determination of the fundamental thermodynamic parameters of this compound is crucial for advancing its chemistry and potential applications.

References

Gas-Phase Molecular Structure of Dimethylberyllium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase molecular structure of dimethylberyllium (Be(CH₃)₂). It details the experimental methodologies used to elucidate its structure, presents key quantitative data, and discusses the theoretical models that complement experimental findings. This document is intended for professionals in research and development who require a deep understanding of the physicochemical properties of organometallic compounds.

Introduction

This compound is an organometallic compound that exhibits distinct structural properties depending on its physical state. In the solid phase, it exists as a polymeric chain with bridging methyl groups, a consequence of the electron-deficient nature of the beryllium atom.[1] However, in the gas phase at low pressures, thermal energy overcomes these bridging bonds, and this compound exists as a discrete, monomeric molecule.[1] Understanding the structure of this monomer is crucial for comprehending its reactivity and for the validation of theoretical models of chemical bonding.

Experimental Determination of the Gas-Phase Structure

The primary technique for determining the molecular structure of volatile compounds like this compound in the gas phase is Gas-Phase Electron Diffraction (GED).

Synthesis of High-Purity this compound

A crucial prerequisite for accurate structural analysis is the synthesis of a high-purity, ether-free sample of this compound. A well-established method involves the reaction of beryllium metal with dimethylmercury (B1214916).

Experimental Protocol:

-

Reactants: High-purity beryllium metal and dimethylmercury ((CH₃)₂Hg).

-

Apparatus: A sealed reaction tube is typically used to handle the volatile and toxic reactants and products.

-

Procedure: Beryllium metal is heated with dimethylmercury in the sealed tube at temperatures ranging from 110°C to 130°C. The reaction proceeds as follows: Be + (CH₃)₂Hg → (CH₃)₂Be + Hg

-

Purification: The resulting this compound is purified by sublimation to separate it from the excess beryllium metal and the mercury byproduct. This method is advantageous as it yields an ether-free product, which is essential for accurate gas-phase studies.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometry of molecules in the gaseous state, free from intermolecular forces.

Experimental Protocol:

-

Sample Introduction: A gaseous stream of purified this compound is introduced into a high-vacuum chamber.

-

Electron Beam: A high-energy beam of electrons is fired at the gaseous sample.

-

Scattering and Diffraction: The electrons are scattered by the molecules, producing a diffraction pattern that is dependent on the distances between all pairs of atoms in the molecule.

-

Data Analysis: The diffraction pattern is analyzed to determine key structural parameters such as bond lengths and bond angles.

The definitive gas-phase electron diffraction studies on this compound were conducted by A. Haaland and A. Almenningen.

Quantitative Structural Data

The following tables summarize the key quantitative data for the gas-phase molecular structure of this compound as determined by experimental methods.

Table 1: Molecular Geometry of Monomeric this compound from Gas-Phase Electron Diffraction

| Parameter | Value | Reference |

| Molecular Geometry | Linear | [1] |

| Be-C Bond Distance (r) | 1.698(5) Å | [1] |

| C-Be-C Bond Angle (∠) | 180° | [1] |

Table 2: Vibrational Frequencies of Monomeric this compound from Gas-Phase Spectroscopy

| Vibrational Mode | Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Data not available in the searched literature. |